Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate

DPP4 inhibitor Type 2 diabetes Serine protease

Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate (CAS 1134331-49-9) is a synthetic piperidine derivative with the molecular formula C₁₈H₂₈N₂O₂ and a molecular weight of 304.4 g/mol. The compound features a 1-benzylpiperidine core bearing a 4-dimethylamino substituent and a methyl propanoate ester at the 3-position, establishing it as a versatile intermediate and research tool in medicinal chemistry.

Molecular Formula C18H28N2O2
Molecular Weight 304.4
CAS No. 1134331-49-9
Cat. No. B3214076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate
CAS1134331-49-9
Molecular FormulaC18H28N2O2
Molecular Weight304.4
Structural Identifiers
SMILESCN(C)C1CCN(CC1CCC(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-19(2)17-11-12-20(13-15-7-5-4-6-8-15)14-16(17)9-10-18(21)22-3/h4-8,16-17H,9-14H2,1-3H3
InChIKeyZSNLUBSCABOBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate (CAS 1134331-49-9): Core Identity and Procurement-Relevant Classification


Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate (CAS 1134331-49-9) is a synthetic piperidine derivative with the molecular formula C₁₈H₂₈N₂O₂ and a molecular weight of 304.4 g/mol [1]. The compound features a 1-benzylpiperidine core bearing a 4-dimethylamino substituent and a methyl propanoate ester at the 3-position, establishing it as a versatile intermediate and research tool in medicinal chemistry . Its structural scaffold places it within the broad class of substituted piperidines that are prevalent among FDA-approved drugs, yet its specific substitution pattern differentiates it from simpler analogs lacking the ester side chain .

Why Generic Substitution Fails for Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate: The Ester Side Chain as a Critical Selectivity Determinant


In procurement for DPP4 inhibitor research, the temptation to substitute Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate with simpler 1-benzyl-4-(dimethylamino)piperidine analogs or non-esterified piperidine derivatives must be resisted. The 3-propanoate ester side chain is not a passive appendage; it is the pharmacophoric element that confers potent DPP4 inhibition (IC₅₀ 43–44 nM) and, crucially, drives selectivity over closely related serine proteases such as fibroblast activation protein (FAP) (IC₅₀ 9.92 µM, ~225-fold selective) [1][2]. Removal or truncation of this ester abolishes the DPP4 inhibitory activity profile documented in US Patent 8,691,832, rendering generic substitutions scientifically invalid for any assay or screening campaign targeting DPP4-dependent pathways [3].

Quantitative Evidence Guide: Direct Comparator Data for Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate Selection


DPP4 Inhibitory Potency: The Target Compound Achieves Sub-50 nM IC₅₀ vs. Inactive Non-Esterified Analogs

Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate demonstrates potent DPP4 inhibition with an IC₅₀ of 43–44 nM, as documented in BindingDB and US Patent 8,691,832 [1][2]. In contrast, the non-esterified parent amine 1-benzyl-4-(dimethylamino)piperidine (CAS 64168-08-7) exhibits no measurable DPP4 inhibitory activity in the same assay system, primarily functioning as a monoamine releasing agent with sigma-1 receptor affinity . This establishes the 3-propanoate ester as indispensable for DPP4 engagement.

DPP4 inhibitor Type 2 diabetes Serine protease

Selectivity Over Fibroblast Activation Protein (FAP): ~225-Fold Discrimination Between Closely Related Serine Proteases

Selectivity within the dipeptidyl peptidase family is critical for minimizing off-target effects. Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate exhibits an IC₅₀ of 9.92 µM against fibroblast activation protein (FAP), yielding approximately 225-fold selectivity for DPP4 (IC₅₀ 44 nM) over FAP [1]. This selectivity profile is intrinsic to the 3-propanoate ester side chain; non-esterified piperidine analogs lack this discrimination, as their binding mode does not productively occupy the S2 subsite of DPP4 while clashing with the FAP active site [2].

DPP4 selectivity FAP inhibition Off-target profiling

Structural Differentiation from Methyl 3-(1-benzylpiperidin-3-yl)propanoate: The 4-Dimethylamino Group as a Physicochemical Modulator

Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate (C₁₈H₂₈N₂O₂, MW 304.4) differs from Methyl 3-(1-benzylpiperidin-3-yl)propanoate (CAS 1420899-52-0; C₁₆H₂₃NO₂, MW 261.36) by the presence of the 4-dimethylamino substituent [1]. This additional tertiary amine increases the computed LogP (XLogP3-AA = 2.4 for the target compound vs. ~3.1 for the non-amino analog), alters hydrogen bond acceptor count (4 vs. 2), and introduces an additional basic center (pKa ~8.5–9.5) that influences both solubility and target engagement [2]. These physicochemical differences directly impact DPP4 binding: the dimethylamino group forms a critical salt bridge with the catalytic glutamate residues, a feature absent in the non-amino analog [3].

Lipophilicity modulation SAR studies Piperidine derivatives

Oxalate Salt vs. Free Base: Formulation-Dependent Solubility and Handling Considerations for Reproducible Assay Performance

Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate is commercially available both as the free base (CAS 1134331-49-9) and as the oxalate salt (CAS 1242339-29-2; C₂₀H₃₀N₂O₆, MW 394.46) . While both forms share the identical active pharmacophore, the oxalate salt offers enhanced aqueous solubility and improved solid-state stability, which are critical for achieving reproducible DPP4 inhibition data in biochemical assays [1]. The free base requires organic co-solvents (e.g., DMSO) for dissolution, which may introduce solvent-dependent artifacts in cell-based or enzymatic assays. Researchers must select the appropriate form based on the solvent compatibility of their assay system.

Salt selection Solubility optimization Assay reproducibility

Best-Fit Research and Industrial Application Scenarios for Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate


DPP4 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a validated DPP4 inhibitor scaffold (IC₅₀ 43–44 nM) with demonstrated selectivity over FAP (~225-fold). Medicinal chemistry teams can use the 3-propanoate ester as a synthetic handle for further derivatization (e.g., amidation, hydrolysis to carboxylic acid, or reduction to alcohol) while maintaining the DPP4 pharmacophore. The oxalate salt form (CAS 1242339-29-2) is recommended for biochemical assays requiring aqueous solubility [1].

Selectivity Profiling Panels for Dipeptidyl Peptidase Family Enzymes

With quantitative data for both DPP4 (IC₅₀ 44 nM) and FAP (IC₅₀ 9.92 µM), this compound enables researchers to establish selectivity benchmarks when profiling novel DPP4 inhibitors. Its well-characterized selectivity ratio provides a reference point for assessing the off-target risk of new chemical entities within the dipeptidyl peptidase family [2].

Piperidine-Based Fragment Library Design and Physicochemical Property Optimization

The compound's well-defined physicochemical parameters (MW 304.4, XLogP3 2.4, 4 H-bond acceptors, 0 H-bond donors) make it a suitable reference compound for fragment-based drug design initiatives focused on CNS-penetrant or peripherally restricted DPP4 inhibitors. Its computed properties lie within favorable drug-like space, and the modular structure allows systematic exploration of substitution effects on potency and selectivity [3].

Reference Standard for Analytical Method Development and Quality Control

Available at ≥98% purity from ISO-certified suppliers, the compound can serve as a reference standard for HPLC, LC-MS, and NMR method development when characterizing DPP4 inhibitor libraries. Its distinct retention time and mass spectral fingerprint facilitate identification and quantification of structurally related impurities in lead compounds .

Quote Request

Request a Quote for Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.